Regioisomeric Differentiation from 3-Methyl and 5-Methyl Isoxazole Analogs
The 4-methyl substitution on the isoxazole ring creates a distinct electronic and steric environment compared to the 3-methyl isomer (CAS 1469286-26-7). In bromodomain inhibitor programs, the 3-methyl isomer is utilized as a key intermediate [1], while the 4-methyl isomer provides an alternative vector for derivatization, potentially altering the binding mode and selectivity profile. The synthetic route to the 4-methyl isomer also differs, requiring specific starting materials (e.g., 4-methylisoxazole-5-carboxylate esters) that are not interchangeable with those for the 3-methyl analog.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 4-methyl-1,2-oxazol-5-yl substituent |
| Comparator Or Baseline | 1-(3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (3-methyl isomer) |
| Quantified Difference | Different substitution position on the isoxazole ring leading to distinct electronic effects and metabolic stability profiles (inference from class-level SAR) |
| Conditions | Comparison of molecular structure and synthetic routes, not in vitro assay |
Why This Matters
Regioisomeric purity and correct substitution are critical for maintaining the integrity of a lead series; using the wrong isomer can invalidate SAR conclusions.
- [1] Constellation Pharmaceuticals, Inc. (2015). Benzo[b]isoxazoloazepine bromodomain inhibitors and uses thereof. US Patent 20150148333A1. View Source
